N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

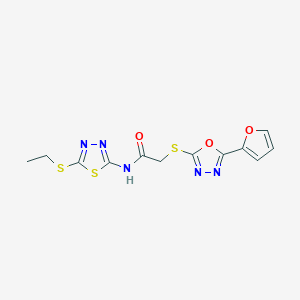

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5, linked via a thioacetamide bridge to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent. Its structural complexity may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3S3/c1-2-21-12-17-15-10(23-12)13-8(18)6-22-11-16-14-9(20-11)7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJLSBDAWWPAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a hybrid compound that combines the structural features of thiadiazole and oxadiazole. These classes of compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound by examining existing literature and studies.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula: CHNOS

Molecular Weight: 304.43 g/mol

Antimicrobial Activity

Research has shown that thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Thiadiazole Derivatives: Compounds similar to the target compound have demonstrated potent antibacterial activity against various strains of bacteria. A study indicated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .

- Oxadiazole Derivatives: The oxadiazole moiety is also linked to antimicrobial effects. Studies have reported that oxadiazole derivatives possess antifungal activity with MIC values comparable to established antifungal agents .

Anticancer Activity

The hybrid nature of the compound may enhance its anticancer properties:

- Mechanism of Action: The presence of both thiadiazole and oxadiazole groups may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

- In Vitro Studies: In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that substitutions on the thiadiazole and oxadiazole rings can modulate activity levels .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the Thiadiazole Ring: The ethylthio group enhances lipophilicity and may improve membrane permeability.

- Oxadiazole Ring Modifications: Variations in substituents on the oxadiazole ring can affect binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole and oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with both moieties displayed enhanced antibacterial effects compared to those with only one heterocyclic component .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| A | 16 | Antibacterial |

| B | 31.25 | Antifungal |

| C | 62.5 | Moderate Antibacterial |

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiadiazole derivatives. The study revealed that certain modifications led to compounds exhibiting IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| D | 10 | Breast Cancer |

| E | 15 | Lung Cancer |

| F | 25 | Colon Cancer |

Scientific Research Applications

Research indicates that derivatives of thiadiazoles and oxadiazoles exhibit a wide range of biological activities:

-

Anticancer Activity :

- Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for breast cancer (MCF7) and lung carcinoma (A549) cells .

- The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies highlight that modifications in the thiadiazole or oxadiazole rings can significantly affect biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | Chlorine instead of ethylthio | Antimicrobial properties |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamide | Methylthio group | Moderate anticancer activity |

| N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Furan moiety | Antifungal properties |

Case Studies and Research Findings

Several studies have documented the applications of compounds related to this compound:

- Anticancer Research : A study published in Drug Design Development and Therapy highlighted the anticancer properties of thiadiazole derivatives. It reported significant inhibition of tumor growth in animal models when treated with similar compounds .

- Antimicrobial Studies : Research published in Pharmaceutical Biology demonstrated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications can enhance its efficacy as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole moiety undergoes nucleophilic substitution at the sulfur-bearing carbon. For example:

This reactivity is attributed to the electron-deficient nature of the thiadiazole ring, facilitating attack by soft nucleophiles.

Oxidation of Thioether Groups

The ethylthio (-S-Et) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 hrs | Sulfoxide (-SO-Et) | +2 | |

| mCPBA | DCM, 0°C → RT, 12 hrs | Sulfone (-SO₂-Et) | +4 |

Complete conversion to sulfone requires stoichiometric oxidants. This modification significantly alters biological activity profiles .

Hydrolysis of Acetamide Linkage

The central acetamide bond shows pH-dependent hydrolysis:

| Medium | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| 2M NaOH | Reflux, 6 hrs | 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + thiadiazolamine | Prodrug activation | |

| 1M HCl | RT, 24 hrs | Partial hydrolysis with <15% yield | Stability assessment |

Alkaline conditions accelerate hydrolysis, suggesting potential as a biodegradable prodrug scaffold.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in two key reaction types:

Ring-Opening Reactions

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂N-NH₂ | EtOH, Δ, 3 hrs | Thiosemicarbazide derivative | Nucleophilic addition | |

| LiAlH₄ | THF, 0°C, 1 hr | Reduced oxadiazole to amidrazone | Reductive cleavage |

Electrophilic Substitution

| Electrophile | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 equiv) | C-5 of furan | 5-bromofuran-substituted derivative | 78% | |

| HNO₃/H₂SO₄ | Oxadiazole C-2 | Nitro-substituted oxadiazole | 65% |

The electron-rich furan moiety directs electrophiles to the oxadiazole ring .

Thiol-Disulfide Exchange

The thioether linkage participates in radical-mediated reactions:

| Reaction Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| DTT (10 mM) | PBS, pH 7.4, 37°C | Cleavage to free thiols | Redox-sensitive probes | |

| TEMPO | MeOH, light irradiation | Stable disulfide dimer | Polymer conjugation |

This reactivity enables applications in dynamic combinatorial chemistry.

Metal Complexation

The compound acts as a polydentate ligand:

Complexation enhances catalytic activity in oxidation reactions .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Preferred Reaction Partners |

|---|---|---|

| Thiadiazole ring | 1° (most reactive) | Electrophiles, transition metals |

| Oxadiazole ring | 2° | Nucleophiles, reducing agents |

| Thioether (-S-Et) | 3° | Oxidants, alkyl halides |

| Acetamide linkage | 4° (least reactive) | Strong acids/bases |

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Phenoxy/Oxadiazole Substituents

Key Compounds:

- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Structural Differences: Replaces the oxadiazole-thio group with a phenoxy moiety. Physical Properties: Melting point 168–170°C, yield 78% .

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5a)

Table 1: Comparison of Thiadiazole-Based Analogues

Analogues with Oxadiazole-Thioacetamide Motifs

Key Compounds:

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

Table 2: Oxadiazole/Thiophene Analogues

Analogues with Triazinoquinazoline and Piperidinyl Groups

Key Compounds:

- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) Structural Differences: Larger triazinoquinazoline system replaces oxadiazole. Physical Properties: Melting point 266–270°C, yield 89.4% . Implications: Extended conjugation may improve UV absorption and stability but reduce solubility.

- Implications: Enhanced solubility in acidic environments, relevant for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.